4-Borono-L-phenylalanyl-L-tyrosine
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Overview
Description
4-Borono-L-phenylalanyl-L-tyrosine is a compound of significant interest in the field of medicinal chemistry. It is a derivative of phenylalanine and tyrosine, two essential amino acids, with a boronic acid group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-L-phenylalanyl-L-tyrosine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of phenylalanine and tyrosine are protected using suitable protecting groups to prevent unwanted reactions.
Boronation: The phenyl ring of phenylalanine is subjected to a boronation reaction using boronic acid or boronate esters under palladium-catalyzed conditions.
Coupling Reaction: The boronated phenylalanine is then coupled with protected tyrosine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Borono-L-phenylalanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borohydrides.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
4-Borono-L-phenylalanyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in cellular uptake and metabolism.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 4-Borono-L-phenylalanyl-L-tyrosine in BNCT involves the following steps:
Selective Uptake: The compound is selectively taken up by cancer cells due to their increased metabolic activity.
Neutron Capture: Upon exposure to thermal neutrons, the boron-10 isotope in the compound captures a neutron and undergoes a nuclear reaction.
Ionizing Radiation: The nuclear reaction produces high-energy alpha particles and lithium nuclei, which cause localized damage to the cancer cells, leading to their destruction.
Comparison with Similar Compounds
Similar Compounds
4-Borono-L-phenylalanine: A similar compound with a boronic acid group attached to phenylalanine.
4-Borono-D-phenylalanyl-L-tyrosine: A stereoisomer with the boronic acid group on D-phenylalanine.
Uniqueness
4-Borono-L-phenylalanyl-L-tyrosine is unique due to its dual amino acid structure, which enhances its cellular uptake and specificity for cancer cells. This dual structure also allows for more versatile chemical modifications and applications in various fields .
Properties
CAS No. |
233772-90-2 |
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Molecular Formula |
C18H21BN2O6 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-boronophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H21BN2O6/c20-15(9-11-1-5-13(6-2-11)19(26)27)17(23)21-16(18(24)25)10-12-3-7-14(22)8-4-12/h1-8,15-16,22,26-27H,9-10,20H2,(H,21,23)(H,24,25)/t15-,16-/m0/s1 |
InChI Key |
CEMIRTBRXOFMGZ-HOTGVXAUSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)(O)O |
Origin of Product |
United States |
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